![molecular formula C36H27N3 B8226832 N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine](/img/structure/B8226832.png)
N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine
Overview
Description
N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is a useful research compound. Its molecular formula is C36H27N3 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Memory Characteristics in Polyimides
N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is used in the synthesis of novel polyimides, demonstrating memory characteristics. These polyimides exhibit excellent thermal stability and are used in resistive switching devices with flash type memory capability and write-once-read-many-times memory capability (Zhao et al., 2016).
Perovskite Solar Cells
In the field of perovskite solar cells, N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine serves as a peripheral group in a compound used as a hole-transport material. This enhances intermolecular dipole-dipole interaction and facilitates hole extraction and transport, leading to improved efficiency in planar perovskite solar cells (Ji et al., 2019).
Electrical Conductivity Switching
This compound also plays a role in the synthesis of soluble aromatic polyimides, which demonstrate tristable electrical conductivity switching and non-volatile memory effects. These materials exhibit remarkable thermal stability and organo-solubility (Zhao et al., 2016).
Thermally Activated Delayed Fluorescence
In the synthesis of color-tunable and high-efficiency thermally activated delayed fluorescence (TADF) emitters, this compound is attached to a dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptor unit. This leads to red-shifted emission in the visible spectrum, useful in OLEDs and other light-emitting applications (Kothavale et al., 2020).
OLEDs and Electronic Devices
N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. Its role in enhancing the performance of these devices is significant, offering potential in advanced electronic and photonic technologies (Mayder et al., 2020).
properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetraphenyl-9H-carbazole-3,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N3/c1-5-13-27(14-6-1)38(28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)37-35)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26,37H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKWMINSMJKPRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=C4C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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